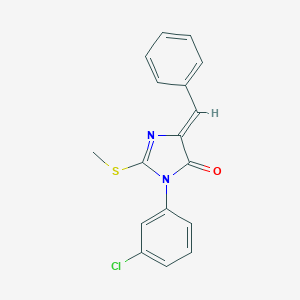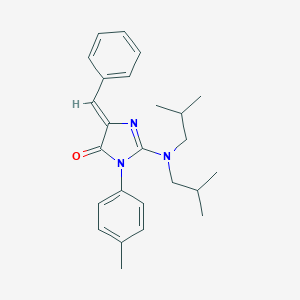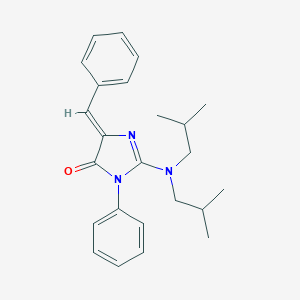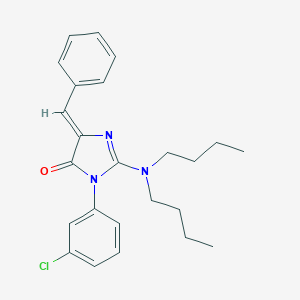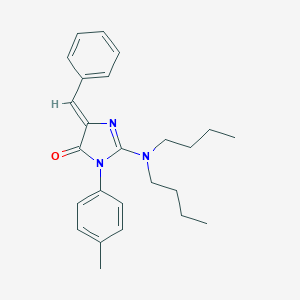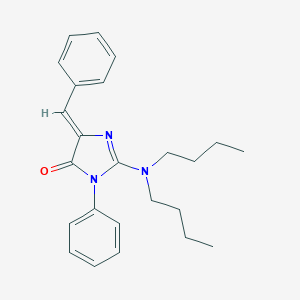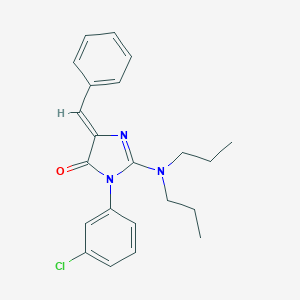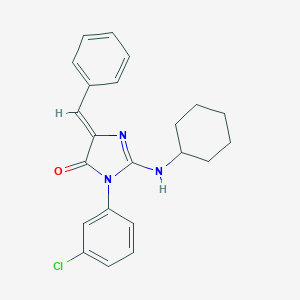![molecular formula C29H43O4P B295985 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene, also known as DPEPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have unique properties that make it useful in a variety of different fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene is not fully understood, but it is believed to involve interactions with specific proteins or enzymes in the body. Some studies have suggested that 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene may be able to bind to specific sites on proteins, altering their activity and leading to changes in cellular function.
Biochemical and Physiological Effects:
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In some cases, it has been shown to inhibit the activity of specific enzymes or proteins, while in other cases it may have no effect. Some studies have also suggested that 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene may be able to cross the blood-brain barrier, making it useful for studying neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene in lab experiments is its unique chemical structure, which allows it to interact with specific proteins or enzymes in the body. However, one limitation of using this compound is that it can be difficult to synthesize and purify, making it more expensive and time-consuming to work with than other compounds.
Zukünftige Richtungen
There are many potential future directions for research on 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene, including studies on its potential as an anti-cancer drug, its use in drug discovery, and its ability to cross the blood-brain barrier. Other areas of research could include studies on the mechanism of action of 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene, as well as investigations into its potential use in materials science or other fields. Overall, the unique properties of 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene make it an exciting area of research with many potential applications in the future.
Synthesemethoden
The synthesis of 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene is a complex process that involves several different steps. One common method for synthesizing this compound involves the use of a Grignard reagent to form a carbon-carbon bond between a phenyl ethyl ketone and a benzaldehyde. This intermediate is then treated with diethyl phosphite to form the final product, 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene.
Wissenschaftliche Forschungsanwendungen
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene has been used in a variety of different scientific research applications, including studies on protein-protein interactions, enzyme activity, and drug discovery. One study found that 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene was able to inhibit the activity of a specific enzyme involved in cancer cell growth, suggesting that it may have potential as an anti-cancer drug.
Eigenschaften
Molekularformel |
C29H43O4P |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C29H43O4P/c1-6-32-34(30,33-7-2)23-28-15-13-26(14-16-28)11-12-27-17-19-29(20-18-27)31-22-21-25(5)10-8-9-24(3)4/h11-20,24-25H,6-10,21-23H2,1-5H3/b12-11+ |
InChI-Schlüssel |
UNNUSZPISDSDSR-VAWYXSNFSA-N |
Isomerische SMILES |
CCOP(=O)(CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCC(C)CCCC(C)C)OCC |
SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCC(C)CCCC(C)C)OCC |
Kanonische SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCC(C)CCCC(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




